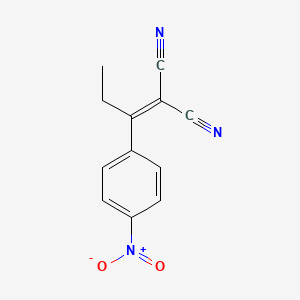

2-(1-(4-Nitrophenyl)propylidene)malononitrile

Description

2-(1-(4-Nitrophenyl)propylidene)malononitrile is a malononitrile derivative featuring a propylidene backbone substituted with a 4-nitrophenyl group. Malononitrile derivatives are widely studied for their electron-withdrawing properties, which make them valuable in nonlinear optics (NLO), organic synthesis, and materials science . The 4-nitrophenyl group enhances electron-deficient characteristics, promoting charge-transfer interactions and applications in molecular devices .

Properties

CAS No. |

605661-10-7 |

|---|---|

Molecular Formula |

C12H9N3O2 |

Molecular Weight |

227.22 g/mol |

IUPAC Name |

2-[1-(4-nitrophenyl)propylidene]propanedinitrile |

InChI |

InChI=1S/C12H9N3O2/c1-2-12(10(7-13)8-14)9-3-5-11(6-4-9)15(16)17/h3-6H,2H2,1H3 |

InChI Key |

PLUUMTDNGZMWQV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(C#N)C#N)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Nitrophenyl)propylidene)malononitrile typically involves the condensation reaction between 4-nitrobenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction is carried out under reflux conditions in a suitable solvent like ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-Nitrophenyl)propylidene)malononitrile can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Condensation: The malononitrile moiety can participate in further condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.

Substitution: Sodium methoxide, methanol as solvent.

Condensation: Aldehydes or ketones, piperidine, ethanol as solvent.

Major Products Formed

Reduction: 2-(1-(4-Aminophenyl)propylidene)malononitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Condensation: Complex polycyclic compounds.

Scientific Research Applications

2-(1-(4-Nitrophenyl)propylidene)malononitrile has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(1-(4-Nitrophenyl)propylidene)malononitrile is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Key Observations :

- Electron-Withdrawing Effects: The 4-nitrophenyl group in the target compound and 2-(4-nitrobenzylidene)malononitrile enhances charge-transfer capabilities compared to non-nitro analogs (e.g., 2-(1-phenylethylidene)malononitrile ).

- Ring Systems : Fused rings (e.g., pyrrolidine in , imidazolidine in ) introduce steric and electronic constraints, altering reactivity and optical properties.

- Biological Activity : Pyrrolidine-containing derivatives exhibit antimicrobial activity due to enhanced membrane interaction , whereas the target compound’s propylidene backbone may favor material science applications.

Key Observations :

- Catalyst Influence: Piperidine in ethanol facilitates efficient condensation for benzylidenemalononitriles , while THF and chiral amines enable stereoselective cyclizations .

- Yield Challenges : Complex ring systems (e.g., perhydronaphthalen in ) often result in lower yields due to steric hindrance.

Spectral and Physicochemical Properties

Table 3: Spectroscopic and Analytical Data

Key Observations :

- IR Signatures: Strong C≡N stretches (~2180–2140 cm⁻¹) and NO₂ vibrations (~1578–1559 cm⁻¹) are consistent across nitro-substituted derivatives .

- UV/Vis Absorption : The imidazolidine derivative shows a red-shifted λmax (408 nm) due to extended conjugation, suggesting the target compound may exhibit similar or enhanced absorption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.